Cas no 1286710-07-3 (1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide)

1-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to an azetidine carboxamide moiety via a pyridinylmethyl group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry applications, due to its balanced lipophilicity and hydrogen-bonding capacity. The benzothiazole scaffold is known for its bioactivity, while the azetidine ring enhances conformational rigidity, potentially improving target binding affinity. The pyridinylmethyl substitution offers additional interaction sites for molecular recognition. This compound may serve as a versatile intermediate or scaffold in drug discovery, particularly for kinase inhibitors or CNS-targeted therapies, given its structural resemblance to bioactive motifs. Its synthetic accessibility further supports its utility in lead optimization studies.
1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide structure
1286710-07-3 structure
Product name:1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide
CAS No:1286710-07-3
MF:C17H16N4OS
MW:324.400141716003
CID:6360219
PubChem ID:52908001

1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide
    • 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
    • 1286710-07-3
    • 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
    • F6155-0066
    • AKOS024533954
    • 1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
    • Inchi: 1S/C17H16N4OS/c22-16(19-9-12-4-3-7-18-8-12)13-10-21(11-13)17-20-14-5-1-2-6-15(14)23-17/h1-8,13H,9-11H2,(H,19,22)
    • InChI Key: KBPLYMBRXDTESG-UHFFFAOYSA-N
    • SMILES: N1(C2=NC3=CC=CC=C3S2)CC(C(NCC2=CC=CN=C2)=O)C1

Computed Properties

  • Exact Mass: 324.10448232g/mol
  • Monoisotopic Mass: 324.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 86.4Ų

1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6155-0066-5μmol
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6155-0066-3mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
3mg
$63.0 2023-09-09
Life Chemicals
F6155-0066-15mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
15mg
$89.0 2023-09-09
Life Chemicals
F6155-0066-10μmol
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6155-0066-10mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
10mg
$79.0 2023-09-09
Life Chemicals
F6155-0066-40mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
40mg
$140.0 2023-09-09
Life Chemicals
F6155-0066-75mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
75mg
$208.0 2023-09-09
Life Chemicals
F6155-0066-20mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
20mg
$99.0 2023-09-09
Life Chemicals
F6155-0066-30mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
30mg
$119.0 2023-09-09
Life Chemicals
F6155-0066-2mg
1-(1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide
1286710-07-3
2mg
$59.0 2023-09-09

Additional information on 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide

Research Brief on 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide (CAS: 1286710-07-3)

The compound 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide (CAS: 1286710-07-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its benzothiazole and pyridine moieties, has been investigated for its role as a modulator of specific biological targets, particularly in the context of neurological disorders and cancer. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of research has been the compound's interaction with protein kinases, which are critical regulators of cellular signaling pathways. Structural analyses have revealed that 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide exhibits high affinity for certain kinase domains, suggesting its potential as a selective inhibitor. This specificity is attributed to the unique spatial arrangement of its functional groups, which allows for optimal binding to the ATP-binding pockets of target kinases. Such findings have spurred further investigations into its application for targeted therapies.

In addition to its kinase inhibitory activity, recent studies have explored the compound's potential in modulating neurotransmitter systems. Preliminary data indicate that it may influence dopaminergic and serotonergic pathways, making it a candidate for treating neuropsychiatric conditions such as depression and Parkinson's disease. Animal models have shown promising results, with the compound demonstrating both neuroprotective and behavioral effects. However, further validation is required to confirm these observations and assess any potential side effects.

Another notable aspect of this research is the compound's synthetic accessibility and scalability. Recent advancements in organic synthesis have enabled the efficient production of 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide, facilitating its widespread use in both academic and industrial settings. Optimized synthetic routes have improved yields and reduced production costs, which is critical for its transition from bench to bedside.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylazetidine-3-carboxamide (CAS: 1286710-07-3) represents a compelling area of research in chemical biology and medicinal chemistry. Its dual role as a kinase inhibitor and neuromodulator highlights its versatility, while recent synthetic advancements have bolstered its feasibility for further development. Continued research will be crucial to fully understand its mechanisms and therapeutic applications, paving the way for potential breakthroughs in treating complex diseases.

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